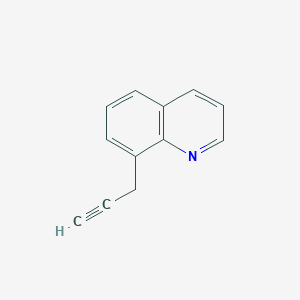

8-(Prop-2-yn-1-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9N |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

8-prop-2-ynylquinoline |

InChI |

InChI=1S/C12H9N/c1-2-5-10-6-3-7-11-8-4-9-13-12(10)11/h1,3-4,6-9H,5H2 |

InChI Key |

OTIOLUNXYCVRMB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Prop 2 Yn 1 Yl Quinoline and Its Structural Analogues

Carbon-Hydrogen Bond Activation Strategies

The direct functionalization of C(sp³)-H bonds is an atom-economical and efficient approach for creating carbon-carbon bonds. In the context of 8-methylquinoline (B175542), the nitrogen atom of the quinoline (B57606) ring can act as a directing group, facilitating the selective activation of the C-H bonds of the adjacent methyl group by a transition metal catalyst.

Palladium-Catalyzed C(sp³)-H Alkynylation of 8-Methylquinolines

The direct alkynylation of C(sp³)-H bonds using palladium catalysis is a developing area of organic synthesis. While palladium-catalyzed alkylation of the C(sp³)-H bond in 8-methylquinolines with aziridines has been reported, the direct C(sp³)-H alkynylation of 8-methylquinolines is a more challenging transformation. rsc.org The general palladium(II)-catalyzed β- and γ-alkynylation of amide C(sp³)-H bonds has been achieved with the use of pyridine-based ligands, suggesting the feasibility of similar transformations on related systems. nih.govscispace.com Furthermore, palladium(0)-catalyzed alkynylation of C(sp³)–H bonds in aliphatic amides with alkynyl halides has also been demonstrated. acs.org

For the specific case of 8-methylquinoline, a hypothetical palladium-catalyzed C(sp³)-H alkynylation would likely proceed through a mechanism involving the coordination of the quinoline nitrogen to the palladium center, followed by a directed C-H activation of the 8-methyl group to form a cyclometalated intermediate. Subsequent reaction with an alkynylating agent, such as a terminal alkyne or an alkynyl halide, would lead to the formation of the desired 8-(prop-2-yn-1-yl)quinoline product and regeneration of the palladium catalyst. The 8-aminoquinoline (B160924) moiety is a well-established directing group for palladium-catalyzed arylation and alkylation of sp³ C-H bonds. nih.gov

Rhodium(III)-Catalyzed C(sp³)-H Activation for Quinoline Synthesis (General)

Rhodium(III) catalysts have proven to be highly effective for the C(sp³)-H activation of 8-methylquinolines, enabling a variety of functionalization reactions. These reactions leverage the directing ability of the quinoline nitrogen to achieve high selectivity for the methyl group at the 8-position. While direct alkynylation has been explored, other functionalizations such as amidation, heteroarylation, and alkylation have been more extensively studied. oup.comrsc.orgresearchgate.netacs.org

For instance, the Rh(III)-catalyzed C(sp³)–H amidation of 8-methylquinolines with amides can proceed at room temperature to afford quinolin-8-ylmethanamine derivatives in good yields. oup.com In a similar vein, a unified approach for accessing 8-(indol-3-yl)methyl-quinolines has been developed by integrating Cp*Rh(III)-catalyzed C(sp³)–H bond activation of 8-methylquinolines followed by nucleophilic cyclization with o-ethynylaniline derivatives. rsc.org Furthermore, the cross-coupling reaction of 8-methylquinolines with maleimides, catalyzed by rhodium(III), provides a facile route to various succinimide scaffolds attached to the 8-methylquinoline core. researchgate.netacs.org More recently, a Rh(III)-catalyzed C(sp³)–H arylation of 8-methylquinolines with arylsilanes has been demonstrated, showcasing good functional group tolerance and chemo-regioselectivity. bohrium.com

These examples highlight the versatility of rhodium(III) catalysis in the functionalization of the 8-methyl group of quinoline, providing a foundation for the potential development of a direct C(sp³)-H alkynylation method.

N- and O-Propargylation Approaches

A more traditional and widely employed strategy for the synthesis of propargylated quinoline derivatives involves the reaction of a nucleophilic nitrogen or oxygen atom on the quinoline scaffold with a propargyl electrophile, typically propargyl bromide or a related species.

Propargylation of 8-Aminoquinoline Derivatives

The direct N-propargylation of 8-aminoquinoline presents a straightforward route to N-(prop-2-yn-1-yl)quinolin-8-amine. While the direct alkylation of 8-aminoquinoline can be challenging due to potential side reactions and the nucleophilicity of the quinoline nitrogen, synthetic strategies have been developed to access these compounds. One approach involves a multi-step sequence where 8-aminoquinoline is first condensed with a protected amino acid, followed by deprotection and subsequent functionalization. nih.gov For example, 8-aminoquinoline can be condensed with N-Boc protected amino acids, followed by deprotection to yield a free amine which can then be further derivatized. nih.gov

Alternatively, quinolin-8-amines can be synthesized from N-propargyl aniline (B41778) derivatives through intramolecular cyclization reactions catalyzed by main group metal Lewis acids like tin and indium chlorides. rsc.org These methods provide access to the core quinolin-8-amine structure which could potentially be propargylated in a subsequent step. The synthesis of 8-aminoquinoline itself can be achieved through the nitration of quinoline followed by reduction of the 8-nitro isomer, or by the amination of 8-chloroquinoline. wikipedia.org

| Starting Material | Reagents and Conditions | Product | Reference |

| Protected amino acids and 8-aminoquinoline | 1. Condensation (TBTU, DIPEA) 2. Deprotection (TFA) | N-substituted 8-aminoquinoline derivatives | nih.gov |

| N-propargyl aniline derivatives | Tin or Indium chlorides | Quinolin-8-amines | rsc.org |

| Quinoline | 1. Nitration 2. Reduction | 8-Aminoquinoline | wikipedia.org |

| 8-Chloroquinoline | Amination | 8-Aminoquinoline | wikipedia.org |

Propargylation of 8-Hydroxyquinoline (B1678124) Derivatives

The O-propargylation of 8-hydroxyquinoline and its derivatives is a well-established and efficient method for the synthesis of 8-(prop-2-yn-1-yloxy)quinolines. This reaction typically involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline with a base, followed by nucleophilic substitution with propargyl bromide. tubitak.gov.trresearchgate.net

A common procedure utilizes potassium carbonate as the base in a solvent such as acetone at room temperature. researchgate.net This method has been successfully applied to a range of 2-substituted-8-hydroxyquinolines, affording the corresponding 8-propargyloxyquinoline derivatives in yields ranging from 30% to 98%. tubitak.gov.tr In the case of quinoline-2,8-diol, bis-propargylation can be achieved to yield bis(prop-2-ynyloxy)quinoline. tubitak.gov.tr

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Substituted 8-hydroxyquinolines | Propargyl bromide, K₂CO₃, Acetone, r.t. | 2-Substituted 8-(prop-2-yn-1-yloxy)quinolines | 30-98% | tubitak.gov.tr |

| Quinoline-2,8-diol | Propargyl bromide, K₂CO₃, Acetone, r.t. | Bis(prop-2-ynyloxy)quinoline | - | tubitak.gov.tr |

| 8-Hydroxyquinoline-2-carboxylic acid | Propargyl bromide, K₂CO₃, Acetone, r.t. | Bis-propargylated quinoline carboxylate | Good | tubitak.gov.tr |

| 7-Chloro-4-hydroxyquinoline | NaH, Propargyl alcohol, DMF, r.t. | 7-Chloro-4-(prop-2-yn-1-yloxy)quinoline | 70% | researchgate.net |

Propargylation of Quinoline-5-sulfonamide Derivatives

The synthesis of propargylated quinoline-5-sulfonamide derivatives can be achieved by reacting a quinoline-5-sulfonyl chloride with an appropriate amine containing a propargyl group. This approach allows for the introduction of the propargyl moiety onto the sulfonamide nitrogen.

A series of acetylene (B1199291) derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide have been prepared through the reaction of the corresponding 8-hydroxy- or 8-methoxyquinoline-5-sulfonyl chloride with various acetylene-containing amines. nih.govmdpi.com For example, 8-hydroxyquinoline-5-sulfonyl chloride, which can be prepared by the reaction of 8-hydroxyquinoline with chlorosulfonic acid, reacts with propargylamine (B41283) in anhydrous acetonitrile at room temperature to yield 8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide. mdpi.com Similarly, reaction with N-methylpropargylamine affords 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide. mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 8-Hydroxyquinoline-5-sulfonyl chloride and Propargylamine | Anhydrous acetonitrile, r.t. | 8-Hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 78% | mdpi.com |

| 8-Hydroxyquinoline-5-sulfonyl chloride and N-Methylpropargylamine | Anhydrous acetonitrile, r.t. | 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 65% | mdpi.com |

| 8-Methoxyquinoline-5-sulfonyl chloride and N-Methylpropargylamine | - | 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 74% | mdpi.com |

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions are powerful methods for constructing the bicyclic quinoline framework from acyclic precursors. These reactions often involve the formation of a new ring fused to an existing one, leading to the desired heterocyclic system.

Main Group Metal Lewis Acid Catalyzed Cyclizations from N-Propargyl Aniline Derivatives (e.g., Tin(II) and Indium(III) Chlorides)

Main group metal Lewis acids, such as tin(II) chloride (SnCl₂) and indium(III) chloride (InCl₃), have been effectively employed to catalyze the intramolecular cyclization of N-propargyl aniline derivatives to afford quinoline and quinoxaline structures. researchgate.netrsc.orgnih.gov These reactions represent key examples of main group metal-catalyzed 6-exo-dig and 6-endo-dig cyclizations. researchgate.netrsc.orgnih.gov The choice of catalyst and the substitution pattern on the alkyne can influence the regioselectivity of the cyclization. researchgate.netrsc.orgnih.gov

These annulations can be performed under aerobic conditions and can also be adapted into one-pot procedures starting from ortho-nitro N-propargyl anilines, using stoichiometric amounts of SnCl₂·2H₂O or indium powder. researchgate.netrsc.orgnih.gov Indium(III) chloride, a white, flaky solid, is a versatile Lewis acid catalyst in various organic transformations, including the activation of alkynes for intramolecular hydroamidation, leading to quinoline derivatives through a 6-exo-dig cyclization with high atom economy. acs.orgwikipedia.org The synthesis of N-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinoline has been achieved with the best reaction yield using InCl₃ as the catalyst. nih.gov

| Catalyst | Starting Material | Product | Reaction Type | Key Features |

| Tin(II) chloride (SnCl₂) | N-propargyl aniline derivatives | Quinoxalines or Quinolines | 6-exo-dig hydroamination | Aerobic conditions, can be catalytic. researchgate.netrsc.orgnih.gov |

| Indium(III) chloride (InCl₃) | N-propargyl aniline derivatives | Quinolines or Quinoxalines | 6-endo-dig hydroarylation | Aerobic conditions, versatile Lewis acid. researchgate.netrsc.orgnih.gov |

| Indium(III) chloride (InCl₃) | N-propargyl-4-methoxyaniline, formaldehyde, N-vinyl-2-pyrrolidinone | N-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinoline | Cationic Povarov reaction | High reaction yield. nih.gov |

Oxidative Annulation Techniques in Quinoline Formation

Oxidative annulation is another significant strategy for the synthesis of quinolines. These methods often involve the formation of the quinoline ring through a cyclization process coupled with an oxidation step. For instance, a cascaded oxidative sulfonylation of N-propargylamine has been reported, which proceeds via a three-component coupling reaction to yield 3-arylsulfonylquinolines without the need for a metal catalyst. mdpi.com

Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govorgsyn.org This 6-endo-dig cyclization can be induced by various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), affording 3-halo-substituted quinolines under mild conditions. nih.govorgsyn.org The proposed mechanism involves the coordination of the electrophile to the alkyne, followed by intramolecular electrophilic aromatic substitution and subsequent oxidation to the quinoline. orgsyn.org

| Method | Precursors | Reagents | Product | Key Features |

| Cascaded Oxidative Sulfonylation | N-propargylamine, diazonium tetrafluoroborate, DABSO | Metal-free | 3-Arylsulfonylquinolines | Three-component coupling. mdpi.com |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | ICl, I₂, Br₂ | 3-Halogenated quinolines | Mild reaction conditions, 6-endo-dig cyclization. nih.govorgsyn.org |

Click Chemistry for Propargyl Quinoline Precursors

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a highly efficient and reliable method for the synthesis of complex molecules, including those incorporating a quinoline moiety. researchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Synthesis of Quinoline-Triazole Hybrids

The CuAAC reaction is a prime example of click chemistry, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. beilstein-journals.orgnih.gov This methodology has been extensively used to synthesize quinoline-triazole hybrids, where the triazole ring acts as a stable linker connecting the quinoline scaffold to other molecular fragments. researchgate.netnih.govnih.govtandfonline.comresearchgate.net The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.net

The synthesis of these hybrids often involves the preparation of a propargylated quinoline precursor, which then reacts with an appropriate azide (B81097) via CuAAC. researchgate.net For example, novel quinoline–benzimidazole hybrids linked by a 1,2,3-triazole have been synthesized using this approach. nih.gov The reaction can be catalyzed by various copper sources, including in situ generated Cu(I) from a Cu(II) source. beilstein-journals.org The solvent can also play a crucial role in the selectivity of the reaction, with different outcomes observed in DMF versus water. nih.gov

| Precursors | Catalyst System | Product | Key Features |

| Propargylated quinoline and an organic azide | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | Quinoline-1,2,3-triazole hybrid | High regioselectivity for 1,4-disubstituted triazole, robust and efficient. researchgate.netbeilstein-journals.orgnih.gov |

| 2,4-diazidoquinoline and terminal alkynes | Copper catalyst | Mono or bis triazolyl substituted quinolines | Solvent-dependent selectivity (DMF vs. water). nih.gov |

| 4-azidocoumarin and propargyl quinoline | CuSO₄·5H₂O or CuI | Coumarin-1,2,3-triazole hybrids with a quinoline framework | Good to excellent yields. researchgate.net |

Other Mechanistic Pathways and Novel Synthetic Routes

Beyond the well-established methods, research continues to uncover novel synthetic routes and mechanistic pathways for the synthesis of quinoline derivatives from propargyl precursors. The unique reactivity of propargylamines allows for a variety of chemical transformations, including metal-catalyzed coupling, addition, and cycloaddition reactions. nih.gov

Palladium-catalyzed cyclization of propargylamines has been shown to generate a range of functionalized quinolines under mild conditions with high atom economy. nih.gov Furthermore, base-promoted isomerization of propargylamines can lead to the formation of synthetically valuable 1-azadienes. nih.gov The development of green synthetic approaches, such as multicomponent one-pot reactions and the use of eco-friendly catalysts, is also a significant area of focus. researchgate.net Novel routes for fused tricyclic quinoline frameworks have been developed from aliphatic amino carboxylic acid substrates. orientjchem.org

Reactivity and Advanced Chemical Transformations of 8 Prop 2 Yn 1 Yl Quinoline

Alkyne Functionalization Reactions

The terminal alkyne group is the most prominent site for the chemical modification of 8-(prop-2-yn-1-yl)quinoline and its derivatives. This functionality readily participates in a variety of reactions, most notably cycloadditions and coupling reactions, enabling the attachment of diverse molecular fragments.

1,3-Dipolar Cycloadditions (Click Reactions)

The terminal alkyne of this compound and its analogues is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgmt.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. wikipedia.org The resulting triazole ring can act as a stable linker to connect the quinoline (B57606) scaffold to other molecules or function as a pharmacophore itself. researchgate.net

This strategy has been widely employed to synthesize novel quinoline-triazole hybrids. For instance, derivatives of 8-(prop-2-yn-1-yloxy)quinoline (B15052266) have been reacted with various organic azides to create complex molecular architectures. A common procedure involves a three-step synthesis starting from a substituted 8-hydroxyquinoline (B1678124), which undergoes O-propargylation followed by the copper-catalyzed cycloaddition. mdpi.com An example is the reaction of 5-chloro-8-(prop-2-yn-1-yloxy)quinoline with 1-chloro-2-(chloromethyl)benzene and sodium azide (B81097) in DMF to yield the corresponding 1,2,3-triazole derivative. mdpi.com

Similarly, acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide have been used to generate hybrid systems containing both quinoline and 1,2,3-triazole moieties. mdpi.comnih.gov These reactions highlight the utility of the CuAAC in creating structurally diverse, drug-like molecules that combine the features of both the quinoline and triazole heterocycles. researchgate.netmdpi.com The reaction conditions are typically mild, often using a copper(I) source, such as CuI or in situ reduction of a copper(II) salt with sodium ascorbate, in a suitable solvent like DMF. eie.grmdpi.com

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Yield (%) | Ref |

| 6-Propargyloxyquinoline | 4-Azidocoumarin | CuI, DIPEA, CH2Cl2 | Coumarin-triazole-quinoline hybrid | 90 | eie.gr |

| 5-Chloro-8-(prop-2-yn-1-yloxy)quinoline | 2-Chlorobenzyl azide | CuI | 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline | N/A | mdpi.com |

| 8-Methoxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Various organic azides | CuSO4·5H2O, Sodium Ascorbate | 1,2,3-Triazole-quinoline-5-sulfonamide hybrids | N/A | mdpi.com |

| N-(Prop-2-yn-1-yl)quinoline-6-carboxamide | N-(6-Azidohexyl)-4-methylbenzamide | CuI, Et3N, DMF | N-((1-(6-Oxo-6-(p-tolylamino)hexyl)-1H-1,2,3-triazol-4-yl)methyl)quinoline-6-carboxamide | N/A | acs.org |

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira-type)

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for forming C(sp)-C(sp²) bonds. mdpi.comacs.org This reaction has been extensively used to functionalize this compound and related structures. The process typically involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. mdpi.com

This methodology allows for the direct attachment of aryl or heteroaryl groups to the terminal carbon of the propargyl side chain. For example, n-(ethynyl)quinolines, which can be prepared from the corresponding n-chloroquinolines and a protected propargyl alcohol followed by deprotection, undergo palladium-catalyzed heterocoupling with n'-haloquinolines. researchgate.net This enables the synthesis of symmetrical and unsymmetrical bis(quinolyl)ethynes. researchgate.net

The Sonogashira coupling is also central to the synthesis of mono- and bis-alkynylated quinoline-5,8-diones, which are investigated for their biological activities. blazingprojects.com The reaction conditions can be tuned, and copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. mdpi.comacs.org These reactions demonstrate the importance of palladium-catalyzed cross-coupling in extending the conjugation and structural complexity of the this compound framework.

| Alkyne Reactant | Coupling Partner | Catalyst System | Product Type | Ref |

| n'-(Ethynyl)quinoline | n'-Haloquinoline | Palladium catalyst | 1,2-Di(n'-quinolyl)ethyne | researchgate.net |

| 6,7-Dibromoquinoline-5,8-dione | Terminal Alkynes | Palladium/Copper catalyst | Mono- and Bis-alkynylated quinoline-5,8-diones | blazingprojects.com |

| Terminal Alkynes | Aryl Halides | Pd(II) complex, PPh3, CuI | Aryl-alkynes | mdpi.com |

| N-propargyl aniline (B41778) derivatives | Aryl Iodides | Palladium catalyst | Aryl-substituted alkynes | rsc.org |

Derivatization at Quinoline Core

While the alkyne group offers a primary site for functionalization, the quinoline ring of this compound can also be chemically modified. These transformations allow for the fine-tuning of the molecule's electronic and steric properties. Derivatization can occur either before or after the introduction of the propargyl group.

Electrophilic aromatic substitution reactions are common for quinoline systems. For example, the quinoline nucleus can undergo nitration. The nitration of 5-chloro-8-hydroxyquinoline (B194070) to give 5-chloro-7-nitro-8-hydroxyquinoline is a key step in the synthesis of certain quinolinequinone antibiotics. nih.gov This nitro derivative can then be propargylated. Another important modification is sulfonation. 8-Hydroxyquinoline can be converted to 8-hydroxyquinoline-5-sulfonyl chloride, which is then reacted with propargylamine (B41283) to yield 8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide. mdpi.com These examples show that functional groups can be introduced onto the quinoline core, which can then be used for further synthetic elaborations or to modulate biological activity.

Furthermore, palladium-catalyzed processes are not limited to the alkyne but can also be used to construct the quinoline ring itself, which can subsequently be functionalized. nih.govmdpi.com For instance, palladium-catalyzed intramolecular C-H alkenylation reactions of N-phenylacrylamides can lead to the formation of the quinoline scaffold. nih.gov

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. researchgate.netresearchgate.net While direct examples involving this compound as a starting material in MCRs are not extensively documented, structurally related compounds containing a propargyl group are used as key building blocks.

For instance, a one-pot multi-component condensation of aldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) is used to synthesize pyrimido[4,5-b]quinolines. nih.gov In a relevant example, 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) serves as the aldehyde component, demonstrating that a propargylated scaffold can be successfully incorporated into a complex heterocyclic system via an MCR. nih.gov This suggests the potential for this compound derivatives bearing an aldehyde function to participate in similar transformations, leading to novel fused-ring systems. The Povarov, Gewald, and Ugi reactions are other examples of MCRs successfully employed for the synthesis of diverse quinoline scaffolds. researchgate.net

Stereoselective Transformations

Stereoselective synthesis is crucial for preparing chiral molecules with specific biological activities. The structure of this compound offers possibilities for stereoselective transformations, either by creating a chiral center on the side chain or through reactions at the alkyne moiety.

The alkyne group can participate in reactions that generate new stereocenters. For example, a copper-catalyzed, ligand-free regio- and stereoselective 1,1-alkylmonofluoroalkylation of terminal alkynes has been reported. rsc.org This reaction was shown to be effective for N-propargyl amides, which are structurally analogous to the target compound, suggesting that the alkyne in this compound could undergo similar stereoselective additions. rsc.org

Furthermore, the synthesis of quinoline derivatives with chiral side chains is an area of active research. For example, compounds like 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline, which possess a chiral center in the propyloxy linker, have been synthesized and evaluated for their pharmacological properties. jst.go.jp Although this example involves an ether linkage and a different functional group, it underscores the importance and feasibility of introducing stereocenters into the 8-substituent of the quinoline ring. While specific stereoselective transformations starting directly from this compound are not widely reported, the inherent reactivity of its functional groups provides a clear potential for such advanced applications.

Coordination Chemistry and Metal Complexation

Ligand Design Principles of 8-(Prop-2-yn-1-yl)quinoline

The design of this compound as a ligand is predicated on the foundational principles of coordination chemistry, which leverage the specific electronic and steric properties of its constituent functional groups. The quinoline (B57606) moiety, a bicyclic aromatic heterocycle containing a nitrogen atom, and the propargyl group, an unsaturated hydrocarbon with a terminal alkyne, both play crucial roles in its coordination behavior.

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it a primary coordination site for metal ions. This interaction is a classic example of a Lewis acid-base adduct, where the metal ion acts as the Lewis acid and the nitrogen atom as the Lewis base. The aromatic nature of the quinoline ring system can also participate in π-stacking interactions, further stabilizing the resulting metal complexes.

The propargyl group introduces a terminal alkyne functionality, which offers additional and distinct coordination possibilities. The triple bond of the alkyne can coordinate to a metal center in a side-on (η²) fashion, involving the π-orbitals of the alkyne. This type of interaction is particularly common with transition metals that have available d-orbitals for back-bonding. The terminal hydrogen of the propargyl group is weakly acidic and can be deprotonated to form an acetylide, which can then act as a σ-donor ligand to a metal ion. This versatility allows this compound to function as either a neutral or an anionic ligand.

The combination of the quinoline nitrogen and the propargyl group allows this compound to act as a bidentate ligand, chelating to a metal ion through both the nitrogen atom and the alkyne group. This chelation effect, where a single ligand binds to a central metal atom at two or more points, generally leads to the formation of more thermodynamically stable complexes compared to those formed with monodentate ligands. The relative positioning of the nitrogen and the propargyl group at the 8-position of the quinoline ring is critical, as it dictates the size and geometry of the resulting chelate ring.

The design of this ligand is also influenced by the principle of preorganization. uncw.edu Highly preorganized ligands are those that are constrained in their free state to a conformation that is ideal for complexing a target metal ion. uncw.edu This preorganization minimizes the entropic penalty associated with ligand binding, leading to more stable complexes and potentially higher selectivity for certain metal ions. uncw.edu The rigid quinoline backbone contributes to the preorganization of this compound.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, solvent, and reaction conditions can influence the stoichiometry and structure of the resulting complex. For instance, the reaction of this compound with a palladium salt could lead to the formation of a square planar complex, a common geometry for Pd(II) complexes.

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are invaluable for elucidating the structure of the complexes. For example, in the IR spectrum, a shift in the C≡C stretching frequency of the propargyl group upon coordination to a metal is indicative of metal-alkyne interaction. Similarly, changes in the chemical shifts of the quinoline protons in the ¹H NMR spectrum provide evidence of coordination through the nitrogen atom. X-ray crystallography offers the most definitive structural information, providing precise bond lengths and angles within the complex.

A study on related quinoline derivatives reported the synthesis of Co(II) and Zn(II) complexes. nih.gov The synthesis involved reacting the quinoline-based ligand with the corresponding metal acetate (B1210297) salt in a 2:1 ligand-to-metal molar ratio in methanol. nih.gov The resulting complexes were characterized by elemental analysis, molar conductance, and various spectroscopic methods including FT-IR, UV-Vis, fluorescence, and mass spectrometry. nih.gov

In another example, complexes of Co(II), Ni(II), Cu(II), Zn(II), and Pd(II) were synthesized with a Schiff base ligand derived from 8-aminoquinoline (B160924). bendola.com The characterization of these complexes involved elemental and thermal analyses, molar conductance, magnetic moment measurements, and spectroscopic techniques. bendola.com These studies provide a general framework that can be applied to the synthesis and characterization of complexes with this compound.

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are fundamental in understanding the nature of the interaction between this compound and a metal center.

Infrared (IR) Spectroscopy: Upon complexation, the vibrational frequencies of the ligand are altered. A noticeable shift in the stretching frequency of the C=N bond within the quinoline ring to a lower wavenumber in the IR spectrum of the metal complex compared to the free ligand indicates the coordination of the nitrogen atom to the metal ion. bendola.com Furthermore, the C≡C stretching frequency of the propargyl group would be expected to shift, providing evidence of the alkyne's involvement in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and potentially metal-carbon (M-C) bonds. bendola.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes of this compound. Upon coordination, the chemical shifts of the protons and carbons in the quinoline ring, particularly those close to the nitrogen atom, are expected to change significantly due to the electronic effect of the metal ion. For instance, a downfield shift of the proton at the 2-position of the quinoline ring would be indicative of coordination. The signals corresponding to the propargyl group would also be affected by coordination, with changes in chemical shifts and coupling constants. In a study of a zinc complex with a related quinoline derivative, the ¹H NMR spectrum of the complex showed significant changes compared to the free ligand, confirming complexation. bendola.com

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound will exhibit bands corresponding to π-π* and n-π* transitions within the quinoline ring. Upon complexation, these bands may shift in wavelength and/or change in intensity. New bands may also appear in the visible region due to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. The appearance of these new bands is a strong indication of complex formation. In a study of cobalt and nickel complexes with an 8-hydroxyquinoline (B1678124) derivative, both complexes showed absorption maxima at different wavelengths compared to the free ligand, confirming the formation of the complexes. scirp.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes. The mass spectrum of a complex will show a molecular ion peak corresponding to the mass of the entire complex, confirming its formation and stoichiometry. nih.gov

Table of Spectroscopic Data for a Hypothetical Metal Complex of this compound:

| Spectroscopic Technique | Free Ligand (Hypothetical Data) | Metal Complex (Hypothetical Data) | Interpretation |

| IR (cm⁻¹) | ν(C≡C): ~2100ν(C=N): ~1600 | ν(C≡C): ~2050ν(C=N): ~1580New band: ~450 (M-N) | Shift in C≡C and C=N indicates coordination. New band confirms M-N bond formation. |

| ¹H NMR (ppm) | H2-quinoline: ~8.9Propargyl CH: ~2.5 | H2-quinoline: ~9.2Propargyl CH: ~2.8 | Downfield shift of protons confirms coordination to the metal center. |

| UV-Vis (nm) | λmax: ~280, ~310 | λmax: ~285, ~320New band: ~450 | Shift in ligand-based transitions and appearance of a new charge-transfer or d-d band. |

Role of Quinoline-Based Ligands in Catalytic Systems

Quinoline-based ligands are widely utilized in organometallic catalysis due to their ability to stabilize metal centers in various oxidation states and influence the steric and electronic environment of the catalyst. mdpi.com The quinoline scaffold is considered a "privileged structure" in medicinal chemistry and has also found extensive use in catalysis. mdpi.com The nitrogen atom in the quinoline ring can act as a directing group in C-H activation reactions, enabling regioselective functionalization of substrates. mdpi.com

The introduction of a propargyl group at the 8-position of the quinoline ring in this compound adds another dimension to its catalytic potential. The alkyne functionality can participate directly in catalytic cycles, for example, in cycloaddition or coupling reactions. Furthermore, the terminal alkyne can be used as a handle for post-functionalization of the ligand, allowing for the synthesis of more complex and tailored catalytic systems.

Mechanistic studies of catalytic processes involving quinoline-based ligands are crucial for understanding the role of the ligand in the catalytic cycle and for the rational design of more efficient catalysts. These studies often involve a combination of kinetic experiments, spectroscopic analysis of reaction intermediates, and computational modeling.

For instance, in palladium-catalyzed C-H arylation reactions using quinoline N-oxides, mechanistic studies have shown that the C-H activation step can proceed through an inner-sphere concerted metalation-deprotonation (CMD) pathway. mdpi.com In this mechanism, the acetate ligand from the palladium precatalyst acts as an internal base to assist in the deprotonation of the C-H bond. mdpi.com

In the context of this compound, mechanistic investigations could explore how the propargyl group influences the catalytic activity. For example, the alkyne could coordinate to the metal center during the catalytic cycle, potentially altering the reaction pathway or selectivity compared to a similar catalyst without the propargyl group. DFT calculations could be employed to model the transition states and intermediates of the catalytic cycle, providing insights into the energetics of different pathways. acs.org

In manganese-catalyzed hydroboration of quinolines, mechanistic studies have revealed that the reaction can proceed through either a 1,2- or 1,4-hydroboration pathway, with the regioselectivity being controlled by the ligand structure. chinesechemsoc.org These studies highlight the critical role that the ligand plays in determining the outcome of a catalytic reaction. chinesechemsoc.org

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 8-(prop-2-yn-1-yl)quinoline provides characteristic signals that confirm the presence and connectivity of hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ethynyl (B1212043) proton of the propargyl group typically appears as a triplet at approximately 2.23 ppm. mdpi.com The methylene (B1212753) protons (CH₂) attached to the quinoline (B57606) ring are observed as a multiplet around 4.16 ppm. mdpi.com The aromatic protons of the quinoline ring system exhibit a complex pattern of signals in the range of 7.14 to 8.73 ppm, corresponding to their distinct chemical environments. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| C≡CH | 2.23 | t | 2.5 | mdpi.com |

| CH₂ | 4.16 | m | - | mdpi.com |

| H-5quin | 6.81 | dd | 1.2, 7.8 | mdpi.com |

| H-7quin | 7.14 | dd | 1.2, 8.2 | mdpi.com |

| H-3quin, H-6quin | 7.34–7.45 | m | - | mdpi.com |

| H-4quin | 8.07 | dd | 1.6, 8.0 | mdpi.com |

| H-2quin | 8.73 | dd | 1.6, 4.2 | mdpi.com |

Data presented for the related compound N-(prop-2-yn-1-yl)quinolin-8-amine in CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For the related compound N-(prop-2-yn-1-yl)quinolin-8-amine in CDCl₃, the methylene carbon (CH₂) of the propargyl group resonates at approximately 33.13 ppm. mdpi.com The two carbons of the alkyne group (C≡CH) are found at chemical shifts of around 71.14 ppm and 77.13 ppm. mdpi.com The nine distinct carbon atoms of the quinoline ring produce a series of signals in the aromatic region, typically between 106.84 and 147.28 ppm. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for a Derivative of this compound

| Carbon | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| CH₂N | 33.13 | mdpi.com |

| C≡CH | 71.14 | mdpi.com |

| C≡CH | 77.13 | mdpi.com |

| Cquin | 106.84, 115.38, 121.57, 127.61, 128.65, 136.09, 138.55, 143.60, 147.28 | mdpi.com |

Data presented for the related compound N-(prop-2-yn-1-yl)quinolin-8-amine in CDCl₃.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For a derivative, N-(prop-2-yn-1-yl)quinolin-8-amine, the calculated mass for the protonated molecule [M+H]⁺ is m/z 183.0922, with the experimentally found value being m/z 183.0924, which confirms the molecular formula C₁₂H₁₀N₂. mdpi.com This high degree of accuracy is crucial for verifying the chemical identity of the synthesized compound.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Bond Lengths, Angles, and Dihedral Angles

For a related compound, prop-2-ynyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate, X-ray diffraction analysis reveals that the quinolone ring system is nearly planar. researchgate.net The dihedral angles between the mean plane of the quinolone ring and the prop-2-ynyl and carboxyprop-2-ynyl groups are 87.9(8)° and 41.6(8)°, respectively. researchgate.net In another similar structure, 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the dihydroquinoline unit's two rings are oriented at a dihedral angle of 2.69 (17)°. iucr.org The propynyl (B12738560) substituent is nearly perpendicular to the mean plane of the dihydroquinoline unit. iucr.org

Intermolecular Interactions and Packing Arrangements (e.g., Hirshfeld Surface Analysis)

The crystal packing of quinoline derivatives is often stabilized by various intermolecular interactions. In the crystal structure of prop-2-ynyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate, weak C—H⋯O interactions link the molecules into chains, and weak π–π stacking interactions further stabilize the crystal packing. researchgate.net Hirshfeld surface analysis of related structures indicates that H⋯H, H⋯O/O⋯H, H⋯C/C⋯H, and C⋯C interactions are the most significant contributors to the crystal packing. iucr.orgdntb.gov.ua For instance, in one derivative, Hirshfeld surface analysis showed that H⋯H interactions accounted for 34.2% of the packing, H⋯O/O⋯H for 19.9%, and H⋯Cl/Cl⋯H for 12.8%. dntb.gov.ua

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound is a key tool for its structural confirmation, providing distinct absorption bands corresponding to the vibrational modes of its functional groups. The spectrum is characterized by the vibrations of the quinoline ring system, the methylene (-CH₂-) bridge, and, most notably, the terminal alkyne group of the propargyl substituent.

The presence of the propargyl group is unequivocally identified by two characteristic stretching vibrations:

≡C-H Stretch: A sharp, typically strong absorption band corresponding to the stretching of the bond between the sp-hybridized carbon and the terminal hydrogen of the alkyne.

C≡C Stretch: A weaker, but sharp, absorption band for the carbon-carbon triple bond stretch. The intensity of this band can be variable depending on the molecule's symmetry.

The quinoline moiety presents a complex series of bands. Aromatic C-H stretching vibrations appear at wavenumbers higher than 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a set of medium-to-strong bands in the 1650-1450 cm⁻¹ region. Additionally, C-H in-plane and out-of-plane bending vibrations provide further structural information in the fingerprint region.

While a complete spectrum for the unsubstituted parent compound is not detailed in the reviewed literature, data from closely related and more complex structures containing the propargyloxy-quinoline core corroborate these assignments. For instance, in a tetrahydropyrimido[4,5-b]quinoline derivative bearing a prop-2-yn-1-yloxy group, the characteristic alkyne bands were clearly observed at 2124 cm⁻¹ (C≡C stretch) and 3212-3267 cm⁻¹ (≡C-H stretch). nih.gov

A summary of the expected principal infrared absorption bands for this compound is provided in the table below.

Table 1: Principal IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| C-H Stretch | Aromatic (Quinoline) | 3100-3000 | Medium |

| C-H Stretch | Aliphatic (-CH₂-) | 2960-2850 | Medium |

| C≡C Stretch | Alkyne | 2150-2100 | Weak to Medium, Sharp |

| C=C and C=N Stretch | Quinoline Ring | 1650-1450 | Medium to Strong |

| C-H Bend | Aliphatic (-CH₂-) | ~1465 | Medium |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound, as studied by UV-Visible absorption and fluorescence emission spectroscopy, are primarily dictated by the extensive π-conjugated system of the quinoline ring. The propargyl group itself does not act as a major chromophore but can modulate the electronic structure and provides a reactive handle for creating new derivatives with altered photophysical properties.

The UV-Vis absorption spectrum is expected to show characteristic bands arising from π–π* electronic transitions within the quinoline nucleus. Studies on related quinoline-triazole hybrids show characteristic absorbance peaks in the region of 320–340 nm. acs.org These transitions are sensitive to substitution on the quinoline ring and the polarity of the solvent.

While the intrinsic fluorescence of the parent this compound is not extensively documented, many quinoline derivatives are known to be fluorescent. Their emission properties, including quantum yield and emission wavelength (color), are highly sensitive to the molecular structure and the local environment. This sensitivity is exploited in the development of chemical sensors. For example, the interaction of a triazole derivative of a quinoline alkyne with biological macromolecules like serum albumin can induce a blue shift in the protein's natural fluorescence, indicating that the quinoline compound has bound to the protein and altered the microenvironment around its tryptophan residues. acs.org

The terminal alkyne group of this compound is a valuable feature, allowing for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This reaction is widely used to link the quinoline moiety to other molecules, thereby creating novel hybrid compounds. The resulting triazole-linked quinoline systems often exhibit new or enhanced electronic and photophysical properties, making them suitable for applications in materials science and as fluorescent probes for detecting metal ions or biological molecules. acs.orgbeilstein-journals.org

Table 2: Electronic Spectroscopy Profile of Quinoline Systems

| Spectroscopic Property | Electronic Transition | Typical Wavelength Region | Influencing Factors |

|---|---|---|---|

| UV-Vis Absorption | π–π* | 250-400 nm | Ring substitution, solvent polarity, pH, metal ion coordination |

| Fluorescence Emission | Relaxation from S₁ to S₀ | 350-550 nm | Molecular rigidity, solvent polarity, temperature, presence of quenchers (e.g., metal ions) |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the properties of quinoline-based compounds. researchgate.netacs.org These calculations provide a quantum mechanical model to determine the electronic structure and other properties of molecules. scirp.org The B3LYP functional is a popular choice for such calculations, often paired with basis sets like 6-311G(d,p) or 6-31+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netscirp.orgnih.govresearchgate.net

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For quinoline (B57606) derivatives, DFT calculations have been successfully used to predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.net

For instance, studies on various propargyl-substituted quinolines, such as benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, show that the optimized molecular structure calculated via DFT at the B3LYP/6–311G(d,p) level compares favorably with the experimentally determined solid-state structure. researchgate.netiucr.org In a related compound, trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine, the C≡C bond length of the propargyl group was found to be 1.168 (3) Å, which is consistent with the mean value in similar structures. iucr.org For the parent quinoline molecule, DFT calculations using the B3LYP method with a 6–31+G(d,p) basis set have been employed to determine its optimized geometry in the ground state. scirp.org Similar computational approaches are applied to N-(prop-2-yn-1-yl)quinolin-8-amine, a close analogue of the title compound, to predict its physicochemical properties. mdpi.com

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's electronic properties and chemical reactivity. scirp.orgwuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netwuxiapptec.com

The table below presents calculated electronic properties for several quinoline derivatives, illustrating the impact of substitution on their electronic structure.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | -6.3166 | -2.2847 | 4.0319 | researchgate.net |

| 2-Chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | -6.3024 | -2.6040 | 3.6984 | iucr.orgiucr.org |

| Methyl 2-oxo-1-(prop-2-yn-yl)-1,2-dihydroquinoline-4-carboxylate | HOMO-LUMO behavior was elucidated to determine the energy gap. nih.gov | nih.gov |

Theoretical vibrational frequency calculations are performed to understand the molecule's vibrational modes. The calculated frequencies are often compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. iucr.orgresearchgate.net DFT methods, such as B3LYP, can predict vibrational spectra with a good degree of accuracy, although calculated frequencies are sometimes scaled to better match experimental values. iucr.org

For a related compound, trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine, vibrational frequencies were calculated using the B3LYP method with a 6-31G basis set. iucr.org A strong, sharp signal at 3286 cm⁻¹, attributed to the C≡C-H stretch of the propargyl group, was noted, confirming its presence. iucr.org In studies of the parent quinoline molecule, calculated vibrational frequencies were found to be in good agreement with the observed IR spectra. scirp.org

The following table shows a comparison of calculated and experimental vibrational frequencies for key functional groups in a related quinoline derivative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Compound | Reference |

|---|---|---|---|---|

| C=C (aromatic) | 1702 | 1717 | Peptoid with prop-2-yn-1-yl group | mdpi.com |

| C≡C-H stretch | - | 3286 | trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine | iucr.org |

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict electronic absorption spectra (UV-Vis). scirp.org These calculations help to interpret experimental spectra by assigning electronic transitions between molecular orbitals. scirp.org For the quinoline molecule, TD-DFT calculations have been used to study the nature of its electronic transitions. scirp.org Similarly, NMR chemical shifts can be calculated and compared with experimental results to aid in structure elucidation. researchgate.net For example, the ¹H and ¹³C NMR spectra for various 2-substituted 8-(prop-2-ynyloxy)quinoline derivatives have been reported and are essential for their characterization. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with other molecules (like solvents or biological macromolecules), and the stability of molecular complexes. researchgate.net

In the context of quinoline derivatives, MD simulations have been used to investigate their potential as enzyme inhibitors. researchgate.net For example, simulations were performed on a quinoline derivative designed as a protease inhibitor for SARS-CoV-2. researchgate.net These studies analyzed the conformational stability, residue flexibility, compactness, and binding free energy of the ligand-protein complex, revealing stability comparable to known reference drugs. researchgate.net Although specific MD simulations for 8-(prop-2-yn-1-yl)quinoline are not widely reported, simulations on related quinolylnitrones have been conducted to understand their interactions within biological systems, using force fields like OPLS_2005 and water models like TIP4P. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for elucidating reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and understand the factors that control reaction pathways. acs.orgwhiterose.ac.uk

For the synthesis of substituted quinolines, computational studies can shed light on the mechanism of cyclization reactions. One proposed mechanism for the formation of 3-iodo-substituted quinolines from N-(2-alkynyl)anilines involves the coordination of the alkyne's triple bond to an iodine cation, followed by intramolecular nucleophilic attack of the aniline's aromatic ring. acs.org The resulting dihydroquinoline intermediate is then oxidized to the final quinoline product. acs.org While this specific study does not involve an 8-substituted quinoline, the mechanistic principles investigated through computational modeling are broadly applicable to the synthesis of various quinoline derivatives.

Potential Academic and Industrial Applications Excluding Biological/pharmaceutical

Applications in Materials Science

The integration of specific molecular building blocks into larger systems is a cornerstone of modern materials science. The subject compound serves as an exemplary building block, lending its inherent properties to the creation of advanced materials.

The terminal alkyne group in 8-(prop-2-yn-1-yl)quinoline makes it an ideal monomer for polymerization reactions. It is particularly well-suited for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and highly specific formation of a 1,2,3-triazole ring by linking the alkyne-functionalized quinoline (B57606) with an azide-containing co-monomer.

This polymerization strategy leads to the creation of poly(triazole)s where the quinoline unit is incorporated as a repeating side chain. The resulting polymers can exhibit enhanced thermal stability, specific optical properties, and metal-chelating capabilities, all imparted by the quinoline moiety. The general category of chemical building blocks is crucial for developing a wide range of monomers and polymers tailored for specific functions. specificpolymers.com

Quinoline and its derivatives are recognized for their potential in optoelectronic applications, which is attributed to their extensive π-conjugated electron systems. mdpi.comresearchgate.net These systems are capable of absorbing and emitting light, making them suitable for use in devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comumich.edu

Derivatives of this compound can be synthesized to create materials with specific electronic properties. The propargyl group provides a convenient point of attachment for integrating the quinoline chromophore into larger conjugated polymer backbones or for anchoring it onto surfaces like titanium dioxide in thin-film heterostructures. mdpi.comresearchgate.netscielo.br Quinoline derivatives are often p-type semiconductors, and their combination with n-type materials can form p-n junctions, a fundamental component of many optoelectronic devices. researchgate.netscielo.br The study of quinoline-based Schiff bases, for example, highlights their potential in optoelectronics and laser fields due to significant electron delocalization. mdpi.comresearchgate.net

Development of Advanced Chemical Sensors

The quinoline scaffold is a well-established platform for the development of chemical sensors, particularly fluorescent sensors. researchgate.net 8-Hydroxyquinoline (B1678124), a related compound, is known for its ability to chelate metal ions, which often results in a detectable change in its fluorescence. researchgate.net

By incorporating the this compound structure, or a derivative like 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, into a sensor system, the quinoline part can act as the signaling unit. researchgate.netmdpi.com The terminal alkyne serves as a critical functional handle. It allows the quinoline-based sensor molecule to be covalently bonded to various substrates, such as nanoparticles or polymer surfaces, to create robust and reusable sensing devices. This functionalization is often achieved through click chemistry, providing a stable linkage. researchgate.net

Utilization as Versatile Synthons in Complex Chemical Synthesis

A synthon is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. This compound is an excellent example of a versatile synthon for building more complex molecular architectures. The propargyl group is a key reactive site, most notably for the CuAAC reaction, which allows for its efficient coupling with organic azides. nih.govacs.org

This reaction has been used to synthesize novel hybrid molecules that contain both quinoline and 1,2,3-triazole ring systems. mdpi.comacs.org For example, N-(prop-2-yn-1-yl)quinoline-6-carboxamide was used as a key intermediate to create a more complex triazole-based quinoline compound. acs.org Furthermore, patents have described processes for preparing various heterocyclic compounds using this compound as a starting material. google.com The synthesis of N-(Prop-2-yn-1-yl)quinolin-8-amine from 8-aminoquinoline (B160924) and propargyl bromide is another documented example of its use as a building block for more elaborate structures. nih.govmdpi.com

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. nih.govrug.nl The design of molecules that can spontaneously organize into larger, well-defined structures—a process known as self-assembly—is a major goal in this field.

The this compound molecule possesses features that are highly advantageous for supramolecular chemistry. The planar, aromatic quinoline ring can participate in π-π stacking interactions, which are a significant driving force in the self-assembly of many aromatic molecules. mdpi.com These interactions can lead to the formation of ordered structures like one-dimensional chains or two-dimensional layers. mdpi.com A new gelator containing a quinoline group was found to form stable organogels through self-assembly, demonstrating its potential in creating soft matter materials. rsc.org The propargyl group adds another layer of control, providing a specific site for covalent modification to direct the assembly process or to lock self-assembled structures into place, leading to the formation of discrete, finite ensembles or extended networks. nih.govfrontiersin.org

Future Directions and Research Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, with a modern emphasis on developing environmentally benign and efficient methodologies. researchgate.netorganic-chemistry.org For 8-(prop-2-yn-1-yl)quinoline, future research will likely focus on refining and discovering new synthetic pathways that maximize atom economy and minimize waste.

Catalytic C-H bond activation represents a particularly promising frontier. epo.org The direct alkynylation of C(sp³)–H bonds in 8-methylquinoline (B175542) is a sustainable and atom-economical strategy that avoids the need for pre-functionalized substrates. epo.orgrsc.org A patented process highlights a ligand-enabled palladium-catalyzed C-H alkynylation of 8-methylquinolines, which provides a direct route to the target compound. epo.org This approach is a significant improvement over classical methods, which might involve the multi-step synthesis and N-alkylation of 8-aminoquinoline (B160924) with propargyl bromide, a reaction that can suffer from poor solubility and lower yields. mdpi.com

Future research could explore:

Novel Catalytic Systems: Investigating catalysts based on earth-abundant and non-toxic metals (e.g., iron, copper, cobalt) to replace precious metals like palladium and rhodium. organic-chemistry.orgnih.gov

Alternative Energy Sources: The use of microwave irradiation or photochemical methods to drive the synthesis, potentially reducing reaction times and energy consumption.

One-Pot Reactions: Designing multicomponent reactions (MCRs) that construct the functionalized quinoline core in a single, highly efficient step, a strategy that has proven successful for other quinoline derivatives. researchgate.net

| Synthetic Strategy | Precursors | Catalyst/Reagents | Key Advantages | Citations |

| C-H Alkynylation | 8-Methylquinoline, Alkynyl Halide | Palladium-complex, Ligand, Oxidant | High atom economy, sustainable, uses simple substrates. | epo.org |

| N-Alkylation | 8-Aminoquinoline, Propargyl Bromide | Potassium Carbonate, DMF | Direct introduction of the propargyl group. | mdpi.com |

| Domino Reactions | 2-Alkenylanilines, β-Dicarbonyls | Metal-free | High chemoselectivity, broad functional group tolerance. | organic-chemistry.org |

Exploration of Undiscovered Reactivity Pathways of the Propargyl Moiety

The propargyl group is a versatile functional handle, renowned for its participation in a wide array of chemical transformations. kcl.ac.uk For this compound, the terminal alkyne is a gateway to significant molecular complexity. While its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a well-trodden path for creating triazole-linked structures researchgate.neteie.gr, many other reactivity pathways remain underexplored.

Future research could focus on:

Metal-Catalyzed Cyclizations: Investigating intramolecular cyclization reactions where the quinoline nitrogen or another part of the scaffold participates. For instance, silver-catalyzed cyclization of related N-(prop-2-yn-1-yl)pyridin-2-amines is known to produce imidazo[1,2-a]pyridines. kcl.ac.uk Similar strategies could yield novel fused heterocyclic systems based on the quinoline core.

Tandem Reactions: Designing cascade reactions where an initial transformation of the alkyne (e.g., hydroamination, hydroarylation) triggers a subsequent reaction involving the quinoline ring. rsc.orgrsc.org

Umpolung Reactivity: Exploring the "umpolung" or reversal of polarity of the alkyne, potentially through N-heterocyclic carbene (NHC) catalysis, to engage in novel bond-forming reactions. nih.gov

Directed Reactions: Utilizing the nitrogen atom of the quinoline ring as a directing group to control the regioselectivity of additions across the triple bond, a strategy that is highly effective in transition-metal catalysis. rsc.org

Integration into Advanced Functional Materials and Nanostructures

The unique physical properties of alkynes, such as their rigid structure and conjugating π-system, make them attractive functional groups for advanced materials. epo.org The 8-quinolyl portion of the molecule is a classic bidentate chelating ligand, famous for its role in coordination chemistry and the formation of stable metal complexes with unique photophysical properties. researchgate.netresearchgate.net The combination of these two moieties in this compound creates a powerful building block for functional materials.

Prospective research directions include:

Luminescent Materials and Sensors: The quinoline scaffold is a known chromophore, and its derivatives are used in Organic Light Emitting Diodes (OLEDs). researchgate.net The propargyl group allows for the covalent attachment of the molecule to polymer backbones or inorganic nanostructures (e.g., ZnO nanoparticles) via click chemistry. researchgate.net This could lead to the development of novel hybrid materials for solid-state lighting, displays, or chemical sensors that respond to metal ions through the chelating quinoline unit.

Functional Polymers: Polymerization of the alkyne or its incorporation into polymers can create materials with tailored electronic or optical properties. These polymers could find use as charge-transport layers or emissive components in electronic devices.

Catalyst Immobilization: The molecule itself is a precursor for ligands used in transition-metal catalysis. epo.org By anchoring this compound or its derivatives to a solid support (like silica (B1680970) or a polymer resin) via the propargyl group, it is possible to create heterogeneous catalysts that are easily recoverable and reusable, addressing key goals of green chemistry.

| Application Area | Role of this compound | Potential Functionality | Citations |

| Optoelectronics | Building block for polymers or ligands in metal complexes. | Emissive layers in OLEDs, random lasers. | researchgate.netresearchgate.net |

| Chemical Sensing | Chelating unit for metal ions. | Fluorescent or colorimetric sensors. | researchgate.netresearchgate.net |

| Heterogeneous Catalysis | Ligand precursor for immobilization. | Recoverable and reusable catalytic systems. | epo.org |

| Functional Surfaces | Molecule for surface modification via click chemistry. | Creating surfaces with specific binding or electronic properties. | researchgate.net |

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The distinct functionalities within this compound open doors to a wide range of interdisciplinary research projects, bridging pure and applied chemistry.

Inorganic and Organometallic Chemistry: The synthesis and characterization of novel metal complexes using this compound or its derivatives as ligands is a rich field of study. rsc.org Research can focus on the electronic structure, magnetic properties, and catalytic activity of these complexes. The compound's stated utility in synthesizing ligands for transition-metal catalysis underscores this potential. epo.org

Medicinal Chemistry and Chemical Biology: Quinoline-based compounds form the backbone of numerous drugs with a wide spectrum of biological activities, including anticancer and antimicrobial properties. mdpi.comnih.govmdpi.com The propargyl group is also a valuable pharmacophore and a synthetic handle. nih.gov Future work could involve using this compound as a scaffold, employing click chemistry to attach it to other bioactive molecules, sugars, or targeting moieties to create novel drug conjugates or probes for chemical biology. mdpi.commdpi.com

Materials Science and Engineering: Collaboration between synthetic chemists and materials scientists is crucial for integrating this molecule into functional devices. epo.org This involves not only synthesizing the molecule but also processing it into thin films, embedding it in matrices, or grafting it onto surfaces and characterizing the resulting material's performance in applications like OLEDs or sensors. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.